Apigenin triacetate

Description

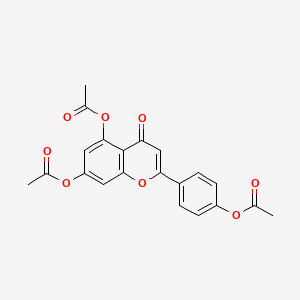

Structure

3D Structure

Properties

IUPAC Name |

[4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXFOQQPPONQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186805 | |

| Record name | Apigenin triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3316-46-9 | |

| Record name | Apigenin triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIGENIN TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQX84KDOB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Apigenin Triacetate: A Technical Guide

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found abundantly in various fruits, vegetables, and herbs. It is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1][2] However, its therapeutic application is often limited by poor bioavailability. To overcome this, synthetic derivatives such as apigenin triacetate have been developed. Acetylation of the hydroxyl groups on the apigenin molecule is intended to increase its lipophilicity, potentially enhancing its absorption and permeability across biological membranes.

This technical guide provides an in-depth analysis of the molecular mechanisms of action of apigenin and its acetylated form, this compound. While much of the existing research has focused on the parent compound, apigenin, the findings provide a foundational understanding of the pathways likely modulated by its derivatives. This document will detail the key signaling pathways, present quantitative data from relevant studies, outline common experimental protocols, and visualize the molecular interactions.

Core Mechanisms of Action

Apigenin and its derivatives exert their effects by modulating a complex network of intracellular signaling pathways that are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] Aberrant activation of this pathway is a hallmark of many cancers.[1]

Apigenin has been shown to directly inhibit PI3K activity, which in turn prevents the phosphorylation and activation of its downstream effector, Akt.[1][3] The inhibition of Akt leads to several anti-cancer effects, including the induction of apoptosis (programmed cell death) and the suppression of cell survival signals.[1][4] By blocking this pathway, apigenin can halt uncontrolled cell proliferation and sensitize cancer cells to apoptosis.[3][4] Furthermore, apigenin-induced inhibition of the PI3K/Akt/mTOR pathway can trigger autophagy, a cellular process of self-degradation that can have a protective role against cell death in some contexts.[4]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, inflammation, and apoptosis.[5] This pathway includes several key kinases such as ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38.[5][6] The effect of apigenin on the MAPK pathway can be context-dependent, varying with cell type and stimulus.

In some cancer cells, apigenin has been observed to inhibit the phosphorylation of ERK and JNK while increasing the phosphorylation of p38, a combination that often leads to cell cycle arrest and apoptosis.[7][8] For instance, in human prostate cancer cells, apigenin treatment led to the sustained activation (phosphorylation) of ERK1/2 and JNK1/2, which paradoxically resulted in decreased cell survival.[7] In melanoma cells, apigenin was shown to downregulate p-p38 and p-Akt, contributing to apoptosis.[5] This modulation of MAPK signaling is a key mechanism through which apigenin exerts its anti-proliferative effects.[6]

Suppression of NF-κB and STAT3 Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9] It plays a critical role in regulating the immune response to infection and is a key mediator of inflammation.[10] Chronic activation of NF-κB is linked to various inflammatory diseases and cancers.[11][12]

Apigenin is a potent inhibitor of the NF-κB pathway.[9][13] It acts by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By inhibiting the IκB kinase (IKK) complex, apigenin blocks the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB inactive.[9][13] This leads to the downregulation of NF-κB target genes involved in inflammation (e.g., COX-2, TNF-α, IL-6) and cell survival (e.g., Bcl-2).[9][10][14]

Similarly, apigenin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[11] Apigenin can suppress STAT3 phosphorylation, leading to the inhibition of its downstream targets.[11] There is evidence of crosstalk between the STAT3 and NF-κB pathways, and apigenin may inhibit an NF-κB-STAT3 positive feedback loop, thereby suppressing inflammation-induced carcinogenesis.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of apigenin and its acetylated derivatives from various studies.

Table 1: IC50 Values of Apigenin and Derivatives

| Compound | Cell Line / System | Effect Measured | IC50 Value | Reference |

| Apigenin-3-acetate | Human PBMCs | Inhibition of cell proliferation | 80 µM | [15] |

| Apigenin | Human PBMCs | Inhibition of cell proliferation | 80 µM | [15] |

| Apigenin | HT29 (Colorectal Cancer) | Inhibition of cell viability | 12.5 - 50 µM | [16] |

| Apigenin | C6 Astrocyte Cells | Inhibition of Nitric Oxide production | < 10 µM | [17] |

| Apigenin | MDBK Cells | Anti-influenza virus activity | 1.34 µg/mL | [17] |

Table 2: Binding Constants of Apigenin Derivatives

| Compound | Target | Method | Binding Constant (Kb / KSV) | Reference |

| Apigenin-acetamide derivative (1S3) | DNA | UV-Vis Spectroscopy | 1.43 ± 0.3 × 104 M−1 | [18] |

| Apigenin-acetamide derivative (2S3) | DNA | UV-Vis Spectroscopy | 2.08 ± 0.2 × 104 M−1 | [18] |

| Apigenin-acetamide derivative (1S3) | DNA | Fluorescence Quenching | 1.83 × 104 M−1 | [18] |

| Apigenin-acetamide derivative (2S3) | DNA | Fluorescence Quenching | 1.96 × 104 M−1 | [18] |

Note: Data for apigenin-acetamide derivatives are included for comparative purposes as they represent structurally related modifications of apigenin.

Experimental Protocols

The mechanisms of this compound are elucidated through a variety of in vitro and in vivo experimental models.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Protocol: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[16]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol: Treated and untreated cells are harvested and washed. The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.[15]

-

Gene Expression Analysis

-

Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes of interest (e.g., T-bet, IFN-γ, BAX, Bcl-2).

-

Protocol: Total RNA is extracted from treated and control cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for PCR amplification using specific primers for the target genes and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene is calculated after normalization to the reference gene.[15]

-

Protein Expression and Phosphorylation Analysis

-

Western Blotting: This method is used to detect and quantify specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation.

-

Protocol: Cells are lysed to extract total protein. The protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected. Band intensities are quantified to determine relative protein levels.[5][11]

-

Conclusion

The mechanism of action of this compound, inferred largely from studies on its parent compound apigenin, is multifaceted and involves the modulation of several key signaling pathways critical for cell survival, proliferation, and inflammation. Its ability to inhibit the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways, while also modulating MAPK signaling, underscores its therapeutic potential in oncology and inflammatory diseases. The acetylation of apigenin represents a strategic approach to improve its pharmacological properties, although further research is required to fully delineate the specific mechanistic nuances of this compound compared to apigenin. The collective evidence strongly supports the continued investigation of this compound as a promising agent in drug development.

References

- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice | PLOS One [journals.plos.org]

- 10. Apigenin inhibits release of inflammatory mediators by blocking the NF-κB activation pathways in the HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apigenin inhibits colonic inflammation and tumorigenesis by suppressing STAT3-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apigenin potentiates the growth inhibitory effects by IKK-β-mediated NF-κB activation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory mechanisms of apigenin: inhibition of cyclooxygenase-2 expression, adhesion of monocytes to human umbilical vein endothelial cells, and expression of cellular adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04559D [pubs.rsc.org]

Apigenin Triacetate: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activity, and Experimental Protocols for Apigenin Triacetate

Introduction

Apigenin, a naturally occurring flavone found in a variety of plants, has garnered significant attention for its wide-ranging pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic potential is often limited by poor bioavailability and low water solubility. To address these limitations, synthetic derivatives such as this compound have been developed. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development. This document details the presumed mechanism of action, which is primarily as a prodrug of apigenin, and provides relevant experimental protocols.

Chemical Structure and Identification

This compound is the tri-acetylated derivative of apigenin, where the hydroxyl groups at positions 4', 5, and 7 are esterified with acetyl groups. This modification increases the lipophilicity of the molecule, which is hypothesized to enhance its cell permeability and bioavailability.

| Identifier | Value | Reference |

| IUPAC Name | [4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate | [1][2] |

| Synonyms | Triacetyl apigenin, 4',5,7-Triacetoxyflavone | [1] |

| PubChem CID | 18721 | [2] |

| Molecular Formula | C₂₁H₁₆O₈ | [1][2] |

| Molecular Weight | 396.35 g/mol | [1][2] |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | [1][2] |

| InChI | InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3 | [1][2] |

| InChIKey | IVXFOQQPPONQTB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on its chemical structure, it is expected to have lower polarity and higher lipophilicity compared to its parent compound, apigenin. This would likely result in increased solubility in nonpolar organic solvents and decreased solubility in aqueous solutions. For reference, the properties of apigenin are provided below.

| Property | Apigenin | This compound (Predicted) |

| Appearance | Yellow crystalline solid | Likely a solid |

| Melting Point | 345-350 °C | Data not available |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Poorly soluble (0.00135 mg/mL) | Expected to be very poorly soluble |

| Organic Solvent Solubility | Soluble in DMSO and ethanol | Expected to have enhanced solubility in less polar organic solvents |

Biological Activity and Mechanism of Action

It is widely postulated that this compound functions as a prodrug of apigenin. The acetyl groups are likely cleaved by intracellular esterases, releasing apigenin to exert its biological effects. One study on apigenin-3-acetate, a related compound, suggests that acetylation can improve the blood-brain barrier permeability. The primary biological activities are therefore attributed to apigenin.

Apigenin is known to modulate a multitude of signaling pathways involved in carcinogenesis and inflammation. Its anti-cancer effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Key Signaling Pathways Modulated by Apigenin

The following diagrams illustrate the major signaling pathways targeted by apigenin, the active metabolite of this compound.

References

Apigenin Triacetate: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin, a naturally occurring flavone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application is often limited by poor bioavailability and solubility. To overcome these limitations, synthetic modifications have been explored, leading to the development of derivatives such as apigenin triacetate. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, experimental evaluation, and mechanisms of action. We present a compilation of quantitative data, detailed experimental protocols, and an analysis of the key signaling pathways modulated by this promising compound.

Introduction

Flavonoids are a class of plant secondary metabolites with a wide range of demonstrated health benefits. Apigenin (4′,5,7-trihydroxyflavone) is one of the most studied flavonoids, found abundantly in fruits, vegetables, and herbs like parsley, chamomile, and celery.[1][2] Despite its therapeutic potential, the clinical translation of apigenin is hampered by its low aqueous solubility and metabolic instability, which contribute to poor oral bioavailability.[3][4][5]

Acetylation of flavonoids is a common chemical modification strategy to enhance their lipophilicity, which can improve their absorption and permeability across biological membranes, including the blood-brain barrier.[6] this compound, a synthetically acetylated derivative of apigenin, has emerged as a compound of interest with potentially enhanced biological activities compared to its parent molecule. This guide delves into the current scientific understanding of this compound's biological effects.

Synthesis of this compound

The synthesis of this compound typically involves the acetylation of apigenin using an acetylating agent in the presence of a catalyst. A general laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Materials: Apigenin, acetic anhydride, pyridine (or another suitable base), and appropriate solvents for reaction and purification (e.g., ethyl acetate, hexane).

-

Procedure:

-

Dissolve apigenin in a suitable solvent, such as pyridine, which can also act as a catalyst.

-

Add acetic anhydride to the solution in a stoichiometric excess to ensure complete acetylation of all three hydroxyl groups.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

-

Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water or a dilute acid to quench the excess acetic anhydride and neutralize the base.

-

The product, this compound, is then extracted into an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is achieved through techniques such as column chromatography or recrystallization to obtain pure this compound.

-

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities of this compound

The acetylation of apigenin to form this compound modifies its physicochemical properties, which in turn can influence its biological activity. The primary reported activities are enhanced anti-inflammatory and antiproliferative effects.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Apigenin is known to possess anti-inflammatory properties by modulating various signaling pathways.[7][8] Studies on acetylated derivatives suggest that these modifications can enhance these effects.

A comparative study investigated the immunomodulatory effects of an acetylated form of apigenin, referred to as apigenin-3-acetate, on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis (MS) patients.[6] MS is a chronic inflammatory disease of the central nervous system. This study demonstrated that apigenin-3-acetate exhibited potent anti-inflammatory properties, comparable or even superior to apigenin and the standard therapy, methylprednisolone-acetate, in certain aspects.[6]

Table 1: Comparative Anti-inflammatory Effects on Th1 Cells [6]

| Compound | Concentration | Effect on Th1 Cell Proliferation | Effect on T-bet Gene Expression | Effect on IFN-γ Gene Expression |

| Apigenin-3-acetate | 80 µM | Inhibition (P=0.001) | Inhibition (P=0.015) | Inhibition (P=0.0001) |

| Apigenin | 80 µM | Inhibition (P=0.036) | Inhibition (P=0.019) | Inhibition (P=0.0001) |

| Methylprednisolone-acetate | 2.5 µM | Inhibition (P=0.047) | Inhibition (P=0.022) | Inhibition (P=0.0001) |

Experimental Protocol: Evaluation of Anti-inflammatory Effects [6]

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and multiple sclerosis patients.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) of apigenin-3-acetate, apigenin, and methylprednisolone-acetate was determined on PBMCs from healthy volunteers.

-

Cell Proliferation Assay: CFSE-labeled PBMCs from MS patients were stimulated and treated with the respective compounds. The proliferation of CD4+ CXCR3+ (Th1) cells was evaluated by flow cytometry.

-

Gene Expression Analysis: Gene expression of T-box transcription factor (TBX21 or T-bet) and interferon-γ (IFN-γ) in treated Th1 cells was quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

Anticancer Activity

Apigenin has been extensively studied for its anticancer properties, which are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][9][10] While specific quantitative data for this compound's anticancer activity is still emerging, the enhanced cellular uptake due to increased lipophilicity is hypothesized to lead to improved efficacy.

The proposed mechanisms by which apigenin and its derivatives exert their anticancer effects include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10][11]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[1][11]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[12]

-

Modulation of Signaling Pathways: Interfering with key pathways that drive cancer progression.[9][13]

Signaling Pathways Modulated by Apigenin and its Derivatives

The biological effects of apigenin and, by extension, this compound, are orchestrated through their interaction with a complex network of intracellular signaling pathways. The increased bioavailability of this compound may lead to a more pronounced modulation of these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Apigenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[7][14]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][9]

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the progression of several cancers. Apigenin has been reported to modulate the Wnt/β-catenin pathway, affecting the expression of its downstream target genes.[9]

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Pharmacokinetics and Bioavailability

A significant rationale for the development of this compound is to improve the pharmacokinetic profile of apigenin. Apigenin itself has low oral bioavailability, estimated to be around 30%, with a relatively short elimination half-life.[15] The increased lipophilicity of this compound is expected to enhance its absorption from the gastrointestinal tract.

While detailed pharmacokinetic studies specifically on this compound are not yet widely published, it is hypothesized that after absorption, the acetate groups may be cleaved by esterases in the body, releasing the active apigenin molecule. This prodrug approach could lead to higher systemic concentrations of apigenin over a more extended period.

Future Directions and Conclusion

This compound represents a promising synthetic derivative of apigenin with the potential for enhanced therapeutic efficacy due to improved bioavailability. The available evidence, particularly in the context of its anti-inflammatory effects, suggests that acetylation is a viable strategy to augment the biological activities of apigenin.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Comprehensive Pharmacokinetic Studies: Detailed in vivo studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to confirm its conversion to apigenin.

-

In-depth Anticancer Evaluation: Rigorous in vitro and in vivo studies across a range of cancer models are required to quantify the anticancer efficacy of this compound and to delineate its specific mechanisms of action.

-

Toxicology and Safety Assessment: A thorough evaluation of the safety profile of this compound is essential before it can be considered for clinical development.

-

Comparative Efficacy Studies: Head-to-head comparisons with apigenin and other standard-of-care agents will be crucial to establish the therapeutic advantage of this compound.

References

- 1. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifespan.io [lifespan.io]

- 8. eu.youthandearth.com [eu.youthandearth.com]

- 9. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcpjournal.org [jcpjournal.org]

- 11. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]

- 13. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]

Apigenin Triacetate vs. Apigenin: A Technical Guide to Bioavailability and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin, a promising natural flavonoid, has garnered significant attention for its potential therapeutic applications. However, its clinical translation is hampered by poor oral bioavailability and stability. Chemical modification, such as acetylation to form apigenin triacetate, is a key strategy to overcome these limitations. This technical guide provides a comprehensive analysis of the available scientific data on the bioavailability and stability of apigenin and explores the anticipated advantages of its acetylated form, this compound. While direct comparative studies on the bioavailability and stability of this compound are limited, this guide synthesizes existing knowledge on apigenin and the principles of acetyl-ester prodrugs to offer a data-driven perspective for research and development.

Introduction: The Challenge of Apigenin's Pharmaceutical Profile

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed flavonoid found in various fruits, vegetables, and herbs. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Despite its therapeutic potential, the clinical efficacy of apigenin is significantly limited by its low oral bioavailability, which is attributed to poor aqueous solubility, extensive first-pass metabolism, and potential efflux by intestinal transporters. Furthermore, the stability of apigenin can be compromised under various physiological and processing conditions.

Acetylation of the hydroxyl groups of apigenin to form this compound is a prodrug strategy aimed at improving its physicochemical properties. By masking the polar hydroxyl groups, acetylation is expected to increase lipophilicity, potentially enhancing membrane permeability and reducing first-pass metabolism, thereby leading to improved bioavailability. This guide delves into the specifics of apigenin's bioavailability and stability challenges and evaluates the theoretical and available experimental evidence for the superiority of this compound.

Bioavailability: Apigenin vs. This compound

The oral bioavailability of a compound is a critical determinant of its therapeutic efficacy. It is influenced by factors such as solubility, permeability, and metabolism.

Apigenin Bioavailability

Studies have consistently demonstrated the low oral bioavailability of apigenin. After oral administration, apigenin is subject to extensive phase II metabolism in the intestines and liver, primarily forming glucuronide and sulfate conjugates, which are then rapidly excreted.

Table 1: Pharmacokinetic Parameters of Apigenin in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (h) | Reference |

| 60 | 1.33 ± 0.24 | - | 11.76 ± 1.52 | - | |

| - | - | - | - | 91.8 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

This compound: A Strategy for Enhanced Bioavailability

The acetylation of apigenin's three hydroxyl groups to form this compound is hypothesized to enhance its oral bioavailability through several mechanisms:

-

Increased Lipophilicity: The acetate groups increase the molecule's lipophilicity, which can facilitate passive diffusion across the intestinal epithelium.

-

Protection from First-Pass Metabolism: Masking the hydroxyl groups prevents their immediate conjugation by phase II enzymes in the enterocytes and hepatocytes.

-

Intracellular Conversion: Once absorbed, the acetate groups are expected to be cleaved by intracellular esterases, releasing the active apigenin.

Experimental Protocols for Bioavailability Assessment

The evaluation of a compound's bioavailability typically involves in vivo pharmacokinetic studies and in vitro models of intestinal absorption.

A typical protocol for assessing the oral bioavailability of a compound like apigenin or this compound in a rodent model is as follows:

-

Animal Model: Male/female Sprague-Dawley or Wistar rats are commonly used.

-

Dosing: The test compound is administered orally via gavage at a specific dose (e.g., 50 mg/kg), often formulated in a vehicle like carboxymethylcellulose.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Sample Analysis: The concentration of the compound and its metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using appropriate software.

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a monolayer with tight junctions.

-

Transport Studies: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time points.

-

Sample Analysis: The concentration of the compound in the collected samples is determined by HPLC or LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters. Apigenin has shown moderate permeability in Caco-2 models, with some evidence of efflux[2][3]. It is anticipated that this compound would exhibit higher passive permeability due to its increased lipophilicity.

Stability: Apigenin vs. This compound

The chemical stability of a drug substance is crucial for its formulation, storage, and in vivo performance.

Apigenin Stability

Apigenin's stability is influenced by factors such as pH, temperature, and the presence of metal ions.

-

pH Stability: Apigenin is most stable at acidic pH (around pH 3) and degrades at neutral and alkaline pH[4][5].

-

Thermal Stability: Apigenin's stability decreases with increasing temperature, particularly at neutral or alkaline pH[6][7].

-

Oxidative Stability: The hydroxyl groups on the apigenin structure are susceptible to oxidation, which can be accelerated by the presence of metal ions like Fe²⁺ and Cu²⁺[6][7].

Table 2: Stability of Apigenin under Different Conditions

| Condition | Observation | Reference |

| pH 3 (100°C) | Relatively stable | [5] |

| pH 5 and 7 (100°C) | Progressive degradation | [5] |

| Presence of Fe²⁺/Cu²⁺ | Impaired stability | [6][7] |

This compound: A More Stable Prodrug

The acetylation of the hydroxyl groups in this compound is expected to enhance its stability:

-

Protection from Oxidation: The acetate groups protect the vulnerable hydroxyl groups from oxidative degradation.

-

Improved pH Stability: By masking the ionizable hydroxyl groups, acetylation can improve stability across a wider pH range.

This enhanced stability would be advantageous for formulation development and could contribute to a longer shelf-life and more consistent in vivo performance.

Experimental Protocols for Stability Assessment

Forced degradation studies are typically performed to evaluate the stability of a compound under various stress conditions.

-

Stress Conditions: Solutions of the test compound are subjected to various stress conditions, including:

-

Acidic hydrolysis: e.g., 0.1 N HCl at 60°C

-

Basic hydrolysis: e.g., 0.1 N NaOH at 60°C

-

Oxidative degradation: e.g., 3% H₂O₂ at room temperature

-

Thermal degradation: e.g., solid-state at 80°C

-

Photodegradation: e.g., exposure to UV light

-

-

Time Points: Samples are collected at different time points during the stress testing.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.

Signaling Pathways and Experimental Workflows

Apigenin's Mechanism of Action: A Simplified Overview

Apigenin exerts its biological effects by modulating various signaling pathways. A simplified representation of its anti-inflammatory action is depicted below.

Caption: Simplified signaling pathway of apigenin's anti-inflammatory effect.

Experimental Workflow for Bioavailability and Stability Studies

The following diagram illustrates a typical workflow for the comparative assessment of apigenin and this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. View of Intestinal permeability and transport of apigenin across caco-2 cell monolayers | Journal of Food Bioactives [isnff-jfb.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In Vitro Effects of Apigenin on Cell Lines: A Technical Guide

Disclaimer: This technical guide details the in vitro effects of apigenin . Due to a significant lack of available scientific literature on the specific in vitro effects of apigenin triacetate , this document provides a comprehensive overview of the biological activities of its parent compound, apigenin. The acetylation of apigenin to form this compound may alter its physicochemical properties, such as solubility and cell permeability, which could in turn affect its biological activity. Researchers should consider these potential differences when interpreting the data presented herein.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of apigenin. It summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes the major signaling pathways modulated by this flavonoid.

Quantitative Data on the In Vitro Effects of Apigenin

Apigenin has been shown to exert cytotoxic and anti-proliferative effects on a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, effects on cell cycle distribution, and induction of apoptosis as reported in various studies.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HeLa | Cervical Cancer | 10 | 72 |

| SiHa | Cervical Cancer | 68 | 72 |

| CaSki | Cervical Cancer | 76 | 72 |

| C33A | Cervical Cancer | 40 | 72 |

| MCF-7 | Breast Carcinoma | ~28.9 (7.8 µg/ml) | 72 |

| MDA-MB-468 | Breast Carcinoma | ~33 (8.9 µg/ml) | 72 |

| KKU-M055 | Cholangiocarcinoma | 78 | 24 |

| KKU-M055 | Cholangiocarcinoma | 61 | 48 |

| HT-29 | Colorectal Adenocarcinoma | >100 | Not Specified |

| HL-60 | Leucocythemia | Not Specified | Not Specified |

Table 2: Effects of Apigenin on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | % of Cells in G2/M Phase |

| SW480 | 80 | 48 | G2/M Arrest | 64 |

| HT-29 | 80 | 48 | G2/M Arrest | 42 |

| Caco-2 | 80 | 48 | G2/M Arrest | 26 |

| AsPC-1 | 100 | Not Specified | G2/M Arrest | Significant Increase |

| CD18 | 100 | Not Specified | G2/M Arrest | Significant Increase |

| MIA PaCa2 | 100 | Not Specified | G2/M Arrest | Significant Increase |

| S2-013 | 100 | Not Specified | G2/M Arrest | Significant Increase |

| LNCaP | Not Specified | Not Specified | G0/G1 Arrest | Not Specified |

| PC-3 | Not Specified | Not Specified | G0/G1 Arrest | Not Specified |

Table 3: Apigenin-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptosis Detection Method | Key Observations |

| HeLa | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |

| SiHa | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |

| CaSki | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |

| C33A | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |

| SKOV3 | Not Specified | 24 | Annexin V-PI Staining | Significant promotion of early and late apoptosis. |

| SKOV3/DDP | Not Specified | 24 | Annexin V-PI Staining | Significant promotion of early and late apoptosis. |

| MDA-MB-453 | IC50 | 72 | DAPI Staining | Observation of apoptotic morphological features. |

| KKU-M055 | Not Specified | Not Specified | Caspase Activity Assay | Increased activity of caspases-3/7, -8, and -9.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key in vitro assays used to assess the effects of apigenin on cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of apigenin concentrations and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Methodology:

-

Cell Treatment: Culture cells with or without apigenin for the specified duration.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with apigenin, then harvest and wash them with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of apigenin's action.

Methodology:

-

Protein Extraction: Lyse apigenin-treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways Modulated by Apigenin

Apigenin exerts its effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3] The following diagrams illustrate the primary pathways affected by apigenin.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival that is often hyperactivated in cancer.[4][5] Apigenin has been shown to inhibit this pathway at multiple points.[4][5]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival.[6] Apigenin can modulate this pathway to induce cell cycle arrest.[7]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation and is constitutively activated in many cancers. Apigenin has been shown to inhibit STAT3 activation.[2]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Apigenin can suppress the activation of NF-κB, leading to decreased expression of pro-inflammatory and anti-apoptotic genes.

References

- 1. mdpi.com [mdpi.com]

- 2. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apigenin Triacetate: A Technical Guide to its Neuroprotective and Anti-Neuroinflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation and oxidative stress are key pathological drivers in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The flavonoid apigenin, naturally found in vegetables and fruits like parsley and celery, has demonstrated significant neuroprotective properties.[1][2][3] It exerts potent anti-inflammatory, antioxidant, and anti-apoptotic effects in various preclinical models of neurological disorders.[4][5] However, the therapeutic application of apigenin is often hampered by its low aqueous solubility and limited bioavailability, which restricts its ability to cross the blood-brain barrier effectively.[6][7][8]

To overcome these limitations, synthetic derivatives have been explored. Apigenin triacetate, a synthetically acetylated form of apigenin, represents a promising prodrug strategy. The addition of acetate groups increases the lipophilicity of the molecule, which is expected to enhance its intestinal absorption and permeability across the blood-brain barrier. Within the body, cellular esterases are anticipated to cleave the acetate groups, releasing the parent compound, apigenin, to exert its therapeutic effects directly within the central nervous system. This guide provides an in-depth technical overview of the neuroprotective and anti-neuroinflammatory mechanisms of the parent compound, apigenin, which are the basis for the therapeutic rationale of this compound.

Neuroprotective Effects of Apigenin

Apigenin confers neuroprotection through multiple mechanisms, primarily by combating oxidative stress and inhibiting apoptotic pathways in neuronal cells.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), leads to neuronal damage and is a hallmark of neurodegenerative diseases. Apigenin has been shown to be a potent scavenger of free radicals and an activator of endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Activity

| Model System | Treatment/Insult | Apigenin Concentration/Dose | Key Outcome | Reference |

| In Vitro Radical Scavenging | Hydroxyl radical (·OH) | 100 µM | 93.38% radical scavenging activity | |

| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Significantly increased cell viability, inhibited ROS generation and LDH release | |

| PC12 Cells | Cobalt Chloride (CoCl₂) | 10 µg/mL | Significantly reduced ROS levels | [9][10] |

| ARPE-19 Cells | tert-Butyl Hydroperoxide (t-BHP) | 400 µM | Significantly reduced levels of ROS and malondialdehyde (MDA) | [11] |

| Rat Model of Spinal Cord Injury | Weight-drop method | 10–20 mg/kg | Significantly decreased malondialdehyde levels; increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activity | [5] |

Activation of the Nrf2 Pathway

A critical mechanism for apigenin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[13] Under oxidative stress, apigenin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Inhibition of Apoptosis

Apigenin protects neurons by modulating key proteins in the apoptotic cascade. It has been shown to downregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while upregulating anti-apoptotic proteins such as Bcl-2.[14]

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in standard medium.

-

Induction of Injury: Cells are exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or cobalt chloride (CoCl₂), to induce neuronal damage and apoptosis.[9]

-

Treatment: Cells are pre-treated with varying concentrations of apigenin (or this compound) for a specified duration before the addition of the stressor.

-

Viability Assay: Cell viability is assessed using an MTT or similar assay to quantify the protective effect of the compound.

-

Apoptosis Analysis: Apoptosis is measured by analyzing the expression of key markers. Western blotting is used to detect levels of Bcl-2, Bax, Cytochrome C, and cleaved caspase-3.[14]

Anti-Neuroinflammatory Effects of Apigenin

Chronic activation of microglia, the resident immune cells of the brain, is a major contributor to neuroinflammation. Apigenin effectively modulates microglial activation and suppresses the production of pro-inflammatory mediators.[15][16]

Inhibition of Microglial Activation and Pro-inflammatory Cytokine Release

Apigenin has been demonstrated to inhibit the activation of microglia, preventing their shift to a pro-inflammatory M1 phenotype.[17] This is characterized by a reduction in the release of inflammatory cytokines and chemokines.

Quantitative Data on Anti-Neuroinflammatory Effects

| Model System | Treatment/Insult | Apigenin Concentration/Dose | Key Outcome | Reference |

| BV2 and MG5 Microglia Cells | Lipopolysaccharide (LPS) | Not specified | Suppressed chemokine production. Inhibited LPS-induced M1 activation. | [17] |

| Co-cultures of Neurons/Glial Cells | LPS (1 μg/ml) or IL-1β (10 ng/ml) | 1 µM | Reduced microglial activation (reduced Iba-1+ and CD68+ cells). Modulated mRNA expression of IL-6, IL-1β, and IL-10. | [18][19] |

| TRAMP Mice | Oral feeding | 50 μ g/day | Markedly reduced levels of NF-κB/p65. | [20] |

| Rat Model of Spinal Cord Injury | Weight-drop method | 10–20 mg/kg | Significantly decreased inflammatory markers. | [5] |

| Acrylonitrile Rat Model | Not specified | Not specified | Decreased levels of IL-6 and TNF-α. | [4] |

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, driving the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[2] Apigenin inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[20][21] This action is achieved, in part, by suppressing the activity of IκB kinase (IKK).[20][21]

Experimental Protocol: In Vivo Neuroinflammation Model

-

Animal Model: A model of neuroinflammation is induced in rodents, for example, by intracerebral injection of lipopolysaccharide (LPS) or using a model of middle cerebral artery occlusion (MCAO) for stroke-related inflammation.[5][10]

-

Treatment Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses (e.g., 20-50 mg/kg) for a predefined period.[5][20]

-

Behavioral Analysis: Neurological function and cognitive performance are assessed using standardized behavioral tests.

-

Tissue Collection and Analysis: Animals are euthanized, and brain tissue is collected.

-

Histology: Immunohistochemistry is performed on brain sections to quantify microglial activation using markers like Iba-1 and CD68.

-

Molecular Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6) in brain homogenates are measured using ELISA or qRT-PCR. Western blotting is used to assess the activation state of the NF-κB pathway (e.g., levels of phosphorylated IκBα and nuclear NF-κB).

Synthesis and Pharmacokinetics

Synthesis of this compound

This compound is synthesized from the parent apigenin molecule. A common method involves the acylation of the hydroxyl groups on the apigenin structure using an acetylating agent like acetic anhydride in the presence of a base. This converts the three hydroxyl groups at positions 4', 5, and 7 into more lipophilic acetate esters.

Pharmacokinetic Rationale

The primary challenge with oral administration of apigenin is its low bioavailability.[8] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] The acetylation to form this compound is a classic prodrug approach designed to improve its pharmacokinetic profile. The increased lipophilicity is intended to enhance its passage through the lipid-rich membranes of the intestinal epithelium and the blood-brain barrier. Once absorbed and distributed, endogenous esterase enzymes are expected to hydrolyze the acetate groups, regenerating the active apigenin molecule at the target site.

Conclusion and Future Directions

The parent compound, apigenin, possesses robust neuroprotective and anti-neuroinflammatory properties, primarily through the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. These mechanisms make it a highly attractive candidate for the treatment of neurodegenerative diseases. This compound, as a lipophilic prodrug, is rationally designed to overcome the pharmacokinetic hurdles of apigenin, potentially leading to higher concentrations within the central nervous system and therefore greater therapeutic efficacy.

Future research should focus on directly comparing the pharmacokinetic profiles and neuroprotective efficacy of apigenin versus this compound in relevant animal models of neurodegeneration. Validating the enhanced brain penetration and subsequent bioactivation of this compound is a critical next step. Furthermore, long-term efficacy and safety studies are required to establish its potential for clinical development as a novel agent to combat neuroinflammation and protect against neuronal loss in chronic neurological disorders.

References

- 1. [PDF] Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications | Semantic Scholar [semanticscholar.org]

- 2. Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. researchgate.net [researchgate.net]

- 7. magistralbr.caldic.com [magistralbr.caldic.com]

- 8. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Apigenin Reactivates Nrf2 Anti-oxidative Stress Signaling in Mouse Skin Epidermal JB6 P + Cells Through Epigenetics Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sdbindex.com [sdbindex.com]

- 15. researchgate.net [researchgate.net]

- 16. mecenemarket.com [mecenemarket.com]

- 17. Apigenin Regulates Activation of Microglia and Counteracts Retinal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]

- 20. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice | PLOS One [journals.plos.org]

- 21. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Apigenin Triacetate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the anti-inflammatory properties of the flavonoid apigenin. However, comprehensive data specifically on apigenin triacetate is limited. This document provides a detailed overview of the available research on apigenin-3-acetate, a closely related mono-acetylated derivative, and a comprehensive analysis of the well-established anti-inflammatory effects of the parent compound, apigenin. This information serves as a foundational guide for research and development endeavors into acetylated apigenin derivatives.

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation is a key pathological driver in a multitude of diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory activities. Apigenin, a widely studied flavone, demonstrates potent anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Acetylation of flavonoids is a chemical modification strategy often employed to enhance their bioavailability, stability, and cell permeability. While research specifically on this compound is sparse, studies on mono-acetylated apigenin, such as apigenin-3-acetate, suggest that these derivatives retain and may even exhibit enhanced immunomodulatory properties. This whitepaper synthesizes the current understanding of the anti-inflammatory properties of acetylated apigenin and its parent compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to guide future research and drug development.

Apigenin-3-Acetate: A Case Study in Immunomodulation

A study comparing the effects of apigenin-3-acetate with apigenin and the corticosteroid methyl-prednisolone-acetate provides the most direct insight into the anti-inflammatory potential of an acetylated apigenin derivative. The research focused on the modulation of T-helper 1 (Th1) cells, which are key players in cell-mediated inflammation and autoimmune diseases.

Quantitative Data: Inhibition of Th1 Cell Proliferation and Gene Expression

The study demonstrated that apigenin-3-acetate effectively inhibits the proliferation of Th1 cells and suppresses the expression of key pro-inflammatory genes.[1]

| Compound | Concentration | Effect on Th1 Cell Proliferation (Inhibition) | Effect on T-bet Gene Expression | Effect on IFN-γ Gene Expression |

| Apigenin-3-acetate | 80 µM | Significant inhibition (P=0.001) | Significant inhibition (P=0.015) | Significant inhibition (P=0.0001) |

| Apigenin | 80 µM | Significant inhibition (P=0.036) | Significant inhibition (P=0.019) | Significant inhibition (P=0.0001) |

| Methyl-prednisolone-acetate | 2.5 µM | Significant inhibition (P=0.047) | Significant inhibition (P=0.022) | Significant inhibition (P=0.0001) |

Table 1: Comparative effects of apigenin-3-acetate, apigenin, and methyl-prednisolone-acetate on Th1 cells after 48 hours of treatment. Data sourced from Kasiri et al., 2023.[1]

These findings suggest that apigenin-3-acetate possesses immunomodulatory properties comparable to its parent compound and, in some aspects, demonstrates a more pronounced effect on inhibiting the expression of the master regulator of Th1 differentiation, T-bet.[1] The rationale for developing this acetylated form was to potentially improve its permeability across the blood-brain barrier for treating neuroinflammatory conditions like multiple sclerosis.[1]

Apigenin: A Comprehensive Overview of Anti-inflammatory Mechanisms

The vast body of research on apigenin provides a robust framework for understanding the likely mechanisms of action of its acetylated derivatives. Apigenin's anti-inflammatory effects are multi-faceted, targeting key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Apigenin has been shown to inhibit NF-κB activation at multiple levels.

References

Apigenin Triacetate in Cancer Research: A Landscape of Limited Data

Despite the extensive research into the anticancer properties of the natural flavonoid apigenin, its derivative, apigenin triacetate, remains a largely unexplored entity in the scientific literature. A comprehensive review of published studies reveals a significant scarcity of in-depth research, quantitative data, and detailed experimental protocols specifically focused on this compound's role in oncology.

While the parent compound, apigenin, has been the subject of numerous investigations demonstrating its potential to influence various cancer-related signaling pathways and processes, the acetylated form, this compound, has garnered minimal attention. This lack of dedicated research presents a considerable challenge in constructing a detailed technical guide as requested.

One of the few mentions of this compound, identified as 5,7,4′-O-triacetate apigenin (3Ac-A), suggests a potential role in inhibiting cancer cell migration. Specifically, one study noted that while this triacetate derivative did not show an enhanced effect on inhibiting cell proliferation, it exhibited significantly strong anti-migration activity in MDA-MB-231 breast cancer cells. However, this finding is an isolated piece of information and is not supported by a broader body of literature that would be necessary to fulfill the requirements of an in-depth technical guide.

The core requirements for this guide—structured tables of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways—cannot be met due to the absence of sufficient primary research on this compound. The available scientific record does not contain the necessary IC50 values, tumor growth inhibition data, or specific protocols for cell viability assays, western blotting, or animal xenograft models that are specific to this compound. Furthermore, the signaling pathways modulated by this compound have not been elucidated in the literature, making it impossible to generate the requested Graphviz diagrams.

Therefore, we must conclude that there is currently insufficient publicly available scientific data to produce a comprehensive technical guide or whitepaper on the role of this compound in cancer research. The scientific community has yet to substantially investigate this specific derivative, leaving its potential mechanisms of action and therapeutic efficacy in cancer as open questions. Further primary research is required to build the foundational knowledge necessary for the development of such a technical document.

Apigenin Triacetate: A Technical Guide to a Promising Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by poor bioavailability. Acetylation, a common chemical modification strategy, is being explored to enhance the pharmacokinetic profile and efficacy of natural products. This technical guide provides a comprehensive overview of Apigenin Triacetate, a derivative of apigenin, as a potential therapeutic agent. While direct research on this compound is still emerging, this document synthesizes the available data, drawing parallels from studies on apigenin and its mono-acetylated counterpart, apigenin-3-acetate, to project its therapeutic promise. This guide covers its potential mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction: The Rationale for this compound

Apigenin is a well-documented bioactive compound with a wide range of therapeutic properties.[1][2][3] Its demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects stem from its ability to modulate multiple key signaling pathways.[4][5][6] However, the clinical translation of apigenin is hampered by its low solubility and poor oral bioavailability.[7][8][9]

Chemical modification through acetylation can improve the lipophilicity of a compound, potentially enhancing its absorption and ability to cross cellular membranes, including the blood-brain barrier.[10] Apigenin has three hydroxyl groups at the 4', 5, and 7 positions, which are available for acetylation to form this compound (4',5,7-triacetoxyflavone). This modification is hypothesized to improve its pharmacokinetic profile and, consequently, its therapeutic efficacy.

Therapeutic Potential and Mechanisms of Action

While direct studies on this compound are limited, its therapeutic potential can be inferred from the extensive research on apigenin and the comparative data available for mono-acetylated apigenin.

Anti-Cancer Activity

Apigenin has been shown to inhibit the growth and proliferation of various cancer cells through the modulation of signaling pathways like PI3K/Akt and MAPK/ERK, induction of apoptosis, and cell cycle arrest.[1][4][11] A study on 5,7,4′-O-triacetate apigenin demonstrated significantly strong anti-migration activity in breast cancer cells, suggesting that acetylation may enhance specific anti-cancer properties.

Anti-Inflammatory Effects

Apigenin exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[2][5][12] A comparative study on apigenin-3-acetate, a mono-acetylated form, showed it could inhibit the proliferation of Th1 cells and down-regulate the expression of IFN-γ, a key pro-inflammatory cytokine.[10][13][14] These findings suggest that this compound could be a potent anti-inflammatory agent.

Neuroprotective Properties

Apigenin has demonstrated neuroprotective effects in models of Alzheimer's disease and cerebral ischemia/reperfusion injury.[15][16][17] It is believed to act by reducing oxidative stress and neuroinflammation. The enhanced lipophilicity of this compound could potentially improve its penetration of the blood-brain barrier, making it a more effective neuroprotective agent than its parent compound.[10]

Quantitative Data

The following tables summarize key quantitative data from studies on apigenin and its acetylated derivatives. It is important to note that data for this compound is not yet widely available, and the presented data for acetylated apigenin is for the mono-acetylated form (apigenin-3-acetate).

Table 1: In Vitro Anti-Inflammatory and Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 / Concentration | Effect | Reference |

| Apigenin-3-acetate | Human PBMCs | Th1 Cell Proliferation | 80 µM | Inhibition of proliferation | [10][13][14] |

| Apigenin | Human PBMCs | Th1 Cell Proliferation | 80 µM | Inhibition of proliferation | [10][13][14] |

| Methyl-prednisolone-acetate | Human PBMCs | Th1 Cell Proliferation | 2.5 µM | Inhibition of proliferation | [10][13][14] |

| Apigenin | Rat Thoracic Aorta | Calcium-induced Contraction | ~48 µM | Inhibition | [18] |

| Apigenin | Rat Thoracic Aorta | NE-induced Contraction | 63 µM | Inhibition | [18] |

| Apigenin | Rat AKR1C9 | Enzyme Inhibition | 0.891 ± 0.065 µM | Inhibition | [19] |

Table 2: In Vivo Anti-Inflammatory and Neuroprotective Dosages

| Compound | Animal Model | Dosage | Therapeutic Effect | Reference |

| Apigenin | Mice (LPS-induced inflammation) | 50 mg/kg | Reduced serum levels of IL-6 and TNF-α | [15] |

| Apigenin | Rats (Spinal cord injury) | 10–20 mg/kg | Improved neuronal function recovery | [15] |

| Apigenin | Mice (LPS-induced depressive-like behavior) | 25 or 50 mg/kg | Prevented abnormal behavior and attenuated pro-inflammatory cytokines | [12] |

| Apigenin | Rats (Acute pancreatitis) | 5 mg in 4 ml solution (oral) | Reduced pancreatic TNF-α expression | [20] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Synthesis of this compound (Proposed General Method)

A general method for the synthesis of flavonoid acetates can be adapted for this compound.

-

Materials: Apigenin, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve apigenin in pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-